molecular formula C13H14N2O2S B2399933 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid CAS No. 953733-14-7

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2399933
CAS No.: 953733-14-7
M. Wt: 262.33
InChI Key: ZGKSEYKEPXUKJZ-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring and a carboxylic acid group

Preparation Methods

The synthesis of 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. This intermediate is then reacted with piperidine and a carboxylating agent to introduce the piperidine and carboxylic acid functionalities .

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Solvent-free conditions and microwave irradiation are some of the advanced techniques employed to achieve efficient synthesis .

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperidine rings.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine rings with a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKSEYKEPXUKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953733-14-7
Record name 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
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